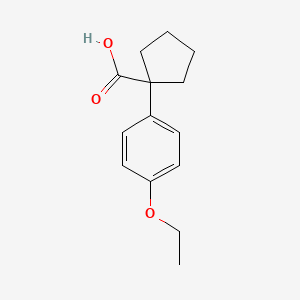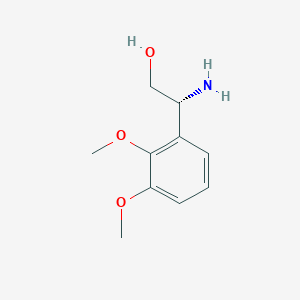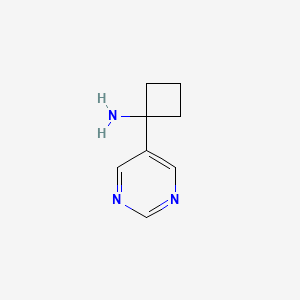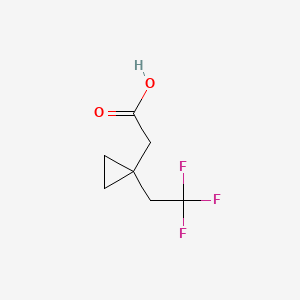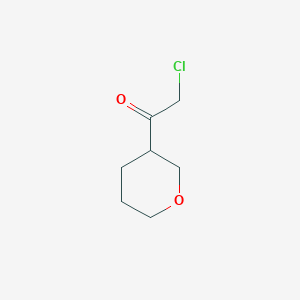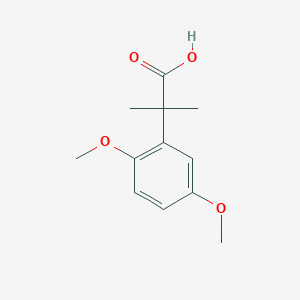
1-(3,4-Difluoro-2-methoxyphenyl)-2,2-difluoroethan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3,4-Difluoro-2-methoxyphenyl)-2,2-difluoroethan-1-one is an organic compound with the molecular formula C9H7F3O2. This compound is characterized by the presence of difluoro and methoxy substituents on a phenyl ring, along with a difluoroethanone moiety. The combination of these functional groups imparts unique chemical and physical properties to the compound, making it of interest in various scientific fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3,4-Difluoro-2-methoxyphenyl)-2,2-difluoroethan-1-one typically involves the use of fluorinated precursors and specific reaction conditions. One common method involves the reaction of 3,4-difluoro-2-methoxyphenylboronic acid with a suitable difluoroethanone derivative under Suzuki-Miyaura cross-coupling conditions. This reaction is catalyzed by palladium and requires a base such as potassium carbonate in an aqueous or organic solvent .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, the purification of the final product may involve techniques such as recrystallization or chromatography to ensure high purity.
Análisis De Reacciones Químicas
Types of Reactions
1-(3,4-Difluoro-2-methoxyphenyl)-2,2-difluoroethan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The difluoro and methoxy groups on the phenyl ring can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Electrophilic aromatic substitution reactions may involve reagents like bromine (Br2) or nitric acid (HNO3) under acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can introduce various functional groups onto the phenyl ring.
Aplicaciones Científicas De Investigación
1-(3,4-Difluoro-2-methoxyphenyl)-2,2-difluoroethan-1-one has several scientific research applications:
Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of fluorinated pharmaceuticals and agrochemicals.
Biology: It may be used in the study of enzyme inhibition and protein-ligand interactions due to its unique structural features.
Medicine: The compound’s potential as a drug candidate is explored in various therapeutic areas, including anti-inflammatory and anticancer research.
Industry: It is used in the development of specialty chemicals and materials with specific properties, such as increased stability and reactivity.
Mecanismo De Acción
The mechanism of action of 1-(3,4-Difluoro-2-methoxyphenyl)-2,2-difluoroethan-1-one involves its interaction with molecular targets such as enzymes and receptors. The difluoro and methoxy groups can enhance the compound’s binding affinity and specificity for these targets. The pathways involved may include inhibition of specific enzymes or modulation of receptor activity, leading to the desired biological effects .
Comparación Con Compuestos Similares
Similar Compounds
2-(3,4-Difluoro-2-methoxyphenyl)acetic acid: This compound shares the difluoro and methoxy substituents but has an acetic acid moiety instead of a difluoroethanone group.
2-(3,4-Difluoro-2-methoxyphenyl)-1,3-dioxolane: This compound contains a dioxolane ring in place of the ethanone group.
Uniqueness
1-(3,4-Difluoro-2-methoxyphenyl)-2,2-difluoroethan-1-one is unique due to the presence of both difluoro and methoxy groups on the phenyl ring, combined with a difluoroethanone moiety. This combination imparts distinct chemical reactivity and biological activity, making it valuable in various research and industrial applications.
Propiedades
Fórmula molecular |
C9H6F4O2 |
|---|---|
Peso molecular |
222.14 g/mol |
Nombre IUPAC |
1-(3,4-difluoro-2-methoxyphenyl)-2,2-difluoroethanone |
InChI |
InChI=1S/C9H6F4O2/c1-15-8-4(7(14)9(12)13)2-3-5(10)6(8)11/h2-3,9H,1H3 |
Clave InChI |
YRDRSKVSJNTILT-UHFFFAOYSA-N |
SMILES canónico |
COC1=C(C=CC(=C1F)F)C(=O)C(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




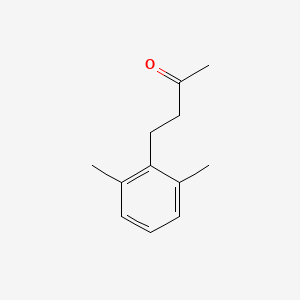
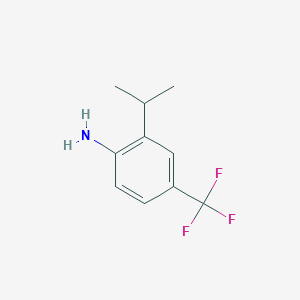
![[3-(Methoxycarbonyl)-2,4-dimethylphenyl]boronicacid](/img/structure/B13600211.png)
![1-methyl-N-(4-{4-methyl-3,5,9-triazatricyclo[8.4.0.0,2,6]tetradeca-1(10),2(6),4,11,13-pentaene-9-carbonyl}phenyl)-3-phenyl-2-oxabicyclo[2.1.1]hexane-4-carboxamide](/img/structure/B13600221.png)
